molecular formula C9H7BrF2O2 B6285519 methyl 4-(bromomethyl)-2,3-difluorobenzoate CAS No. 863248-27-5

methyl 4-(bromomethyl)-2,3-difluorobenzoate

Cat. No.: B6285519
CAS No.: 863248-27-5
M. Wt: 265.1
InChI Key:
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Description

Methyl 4-(bromomethyl)-2,3-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(bromomethyl)-2,3-difluorobenzoate typically involves the bromination of methyl 2,3-difluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Methyl 4-(bromomethyl)-2,3-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-2,3-difluorobenzoate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoromethyl groups can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • 4-(Bromomethyl)benzoic acid

Uniqueness

Methyl 4-(bromomethyl)-2,3-difluorobenzoate is unique due to the presence of both bromomethyl and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Properties

CAS No.

863248-27-5

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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